N-({5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamothioyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-FURYLCARBONYL)-N’-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA is a complex organic compound that features a combination of furyl, isopropylphenyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLCARBONYL)-N’-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the furylcarbonyl and isopropylphenylthiazolyl intermediates. These intermediates are then reacted under controlled conditions to form the final thiourea compound. Common reagents used in these reactions include thionyl chloride, isopropylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLCARBONYL)-N’-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with modified functional groups.
Scientific Research Applications
N-(2-FURYLCARBONYL)-N’-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-FURYLCARBONYL)-N’-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-FURYLCARBONYL)-N’-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]UREA: Similar structure but lacks the thiourea group.
N-(2-FURYLCARBONYL)-N’-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOCARBAMATE: Contains a thiocarbamate group instead of thiourea.
Uniqueness
N-(2-FURYLCARBONYL)-N’-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N3O2S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H19N3O2S2/c1-11(2)13-6-8-14(9-7-13)16-12(3)26-19(20-16)22-18(25)21-17(23)15-5-4-10-24-15/h4-11H,1-3H3,(H2,20,21,22,23,25) |
InChI Key |
ICROUIRXIKDSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=S)NC(=O)C2=CC=CO2)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.